7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with various substituents, including a hydroxyl group, a methoxyphenyl group, a methyl group, and a piperazinylmethyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including cyclization, methylation, and the introduction of the piperazinylmethyl group. The reaction conditions often require the use of strong bases or acids, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. Large reactors, precise temperature control, and efficient separation techniques are employed to produce the compound on a commercial scale. The choice of solvents, reagents, and purification methods are optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.
Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of dihydrochromen-4-one derivatives.
Substitution: : Introduction of various substituents on the methoxyphenyl group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: : It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the piperazinylmethyl group. Similar compounds include other chromen-4-one derivatives, which may lack this group or have different substituents. These differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
7-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one
7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
7-Hydroxy-3-(3-methoxy-4-hydroxyphenyl)-4H-chromen-4-one
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-21(16-4-6-17(28-3)7-5-16)22(27)18-8-9-20(26)19(23(18)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYDMZSABPASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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